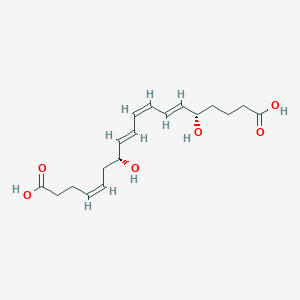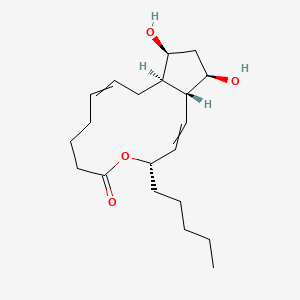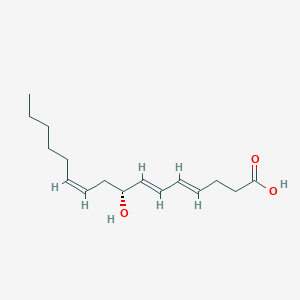
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Sonogashira coupling to form the conjugated double bonds, followed by stereoselective hydrogenation and Wittig reaction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated hydrocarbon.
Aplicaciones Científicas De Investigación
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The conjugated double bonds can participate in electron transfer reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylated fatty acids and trienoic acids, such as (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol .
Uniqueness
What sets (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid apart is its specific configuration of double bonds and the position of the hydroxyl group, which confer unique chemical properties and reactivity.
Propiedades
Fórmula molecular |
C16H26O3 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1 |
Clave InChI |
KBOVKDIBOBQLRS-CANHJZLISA-N |
SMILES isomérico |
CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


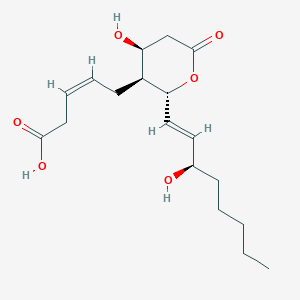
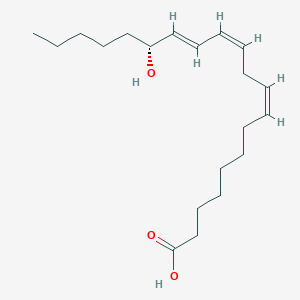
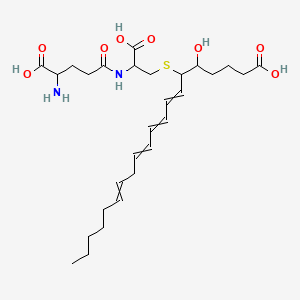
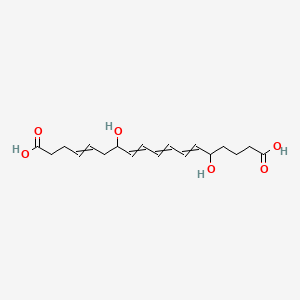
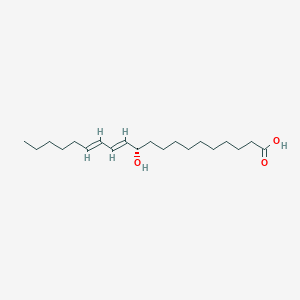
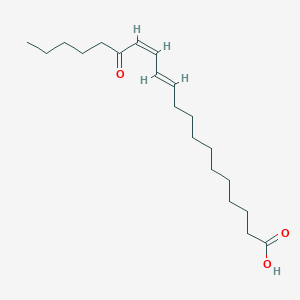
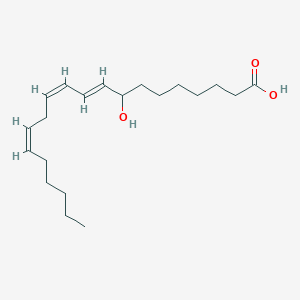
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
